molecular formula C10H8BrF3OS B14043829 1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one

Katalognummer: B14043829
Molekulargewicht: 313.14 g/mol
InChI-Schlüssel: RDJFBHWIBONZGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8BrF3OS. This compound is characterized by the presence of a bromine atom, a trifluoromethylthio group, and a phenyl ring attached to a propan-2-one backbone. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of 3-(2-(trifluoromethylthio)phenyl)propan-2-one. This can be achieved using bromine or other brominating agents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the ketone group to alcohols.

    Addition Reactions: The compound can participate in addition reactions with various reagents, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one involves its reactivity with nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This can lead to the formation of new covalent bonds and the modification of molecular targets. The trifluoromethylthio group can also participate in interactions with biological molecules, influencing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one include:

These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C10H8BrF3OS

Molekulargewicht

313.14 g/mol

IUPAC-Name

1-bromo-3-[2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8BrF3OS/c11-6-8(15)5-7-3-1-2-4-9(7)16-10(12,13)14/h1-4H,5-6H2

InChI-Schlüssel

RDJFBHWIBONZGK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC(=O)CBr)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.